molecular formula C19H30N4O2 B2500244 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-90-0

6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2500244
CAS No.: 2097891-90-0
M. Wt: 346.475
InChI Key: LCOVWTCIMPMAQJ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is an organic compound that belongs to the dihydropyridazinone family. This compound's unique structure, featuring a cyclopropyl group, a morpholine moiety, and a piperidine core, makes it interesting for various applications in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, multiple synthetic routes can be employed:

  • Cyclopropyl Introduction: : A cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazo compounds and a transition metal catalyst.

  • Morpholine and Piperidine Incorporation: : The morpholine and piperidine moieties are integrated through nucleophilic substitution reactions, where appropriate precursors like halides or sulfonates are used under mild basic conditions.

  • Dihydropyridazinone Formation: : Finally, the dihydropyridazinone core is formed through cyclization reactions, typically under acidic or neutral conditions.

Industrial Production Methods

Industrially, the production of this compound often relies on optimized synthetic routes that minimize waste and maximize yield. Large-scale production generally involves automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like peroxides or molecular oxygen.

  • Reduction: : Reduction reactions can be performed using agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon).

  • Substitution: : It can undergo substitution reactions, particularly on the piperidine and morpholine moieties, using electrophiles or nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Peroxides, oxygen, or hypervalent iodine compounds.

  • Reduction: : Hydrogen gas, sodium borohydride, or lithium aluminum hydride.

  • Substitution: : Alkyl halides, sulfonates, or other electrophiles in basic or neutral media.

Major Products Formed

  • Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.

  • Reduction: : Generation of alcohols or amines.

  • Substitution: : Introduction of new functional groups such as alkyl, aryl, or heteroaryl moieties.

Scientific Research Applications

6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is pivotal in various research areas:

  • Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.

  • Biology: : Investigated for its potential as a modulator of biological pathways, particularly in cell signaling.

  • Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

  • Industry: : Applied in the development of new materials and catalytic systems.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Proteins, enzymes, and receptors involved in key biological pathways.

  • Pathways: : Inhibition or activation of signaling pathways that regulate cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

When comparing 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one with similar compounds, its uniqueness lies in:

  • Structure: : The combination of cyclopropyl, morpholine, and piperidine moieties in a dihydropyridazinone framework.

  • Reactivity: : Its ability to undergo diverse chemical reactions, offering versatility in synthetic applications.

List of Similar Compounds

  • 6-Cyclopropyl-2-(piperidin-4-ylmethyl)-2,3-dihydropyridazin-3-one

  • 2-(Morpholin-4-yl)-2,3-dihydropyridazin-3-one

  • 6-Cyclopropyl-2-(piperidin-4-yl)-2,3-dihydropyridazin-3-one

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c24-19-4-3-18(17-1-2-17)20-23(19)15-16-5-7-21(8-6-16)9-10-22-11-13-25-14-12-22/h3-4,16-17H,1-2,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOVWTCIMPMAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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